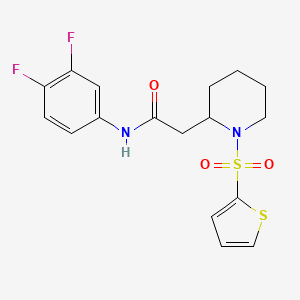
2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of sulfonamide compounds and has been shown to have promising effects in various fields of research.
Scientific Research Applications
Anticonvulsant Applications
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, such as 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds demonstrated significant protective effects against picrotoxin-induced convulsions in scientific studies, indicating potential application in treating epilepsy or other seizure disorders (Farag et al., 2012).
Antimicrobial Activity
Research into novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, has shown promising results in antimicrobial applications. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Darwish et al., 2014).
Cancer Therapy
In the field of cancer therapy, compounds like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors. These compounds show potential in inhibiting the growth of cancer cells, such as human lymphoma B cells, both in vitro and in vivo models (Shukla et al., 2012).
Carbonic Anhydrase Inhibition
Studies on compounds like methazolamide (N-(3-Methyl-5-sulfamoyl-l,3,4-thiadiazol2(3H)-ylidene)acetamide) and their structural analogs have shown inhibition of carbonic anhydrase, an enzyme with various physiological roles including in the eye and kidney. This suggests potential applications in treating conditions like glaucoma or metabolic acidosis (Alzuet et al., 1992).
Antimalarial and COVID-19 Drug Potential
N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity and characterized for their ADMET properties. Additionally, their potential as COVID-19 drugs has been explored through computational calculations and molecular docking studies, suggesting a broad spectrum of therapeutic applications (Fahim & Ismael, 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-14-5-3-13(4-6-14)17-11-27-19(20-17)21-18(22)12-28(23,24)16-9-7-15(26-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPQSCFSANIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

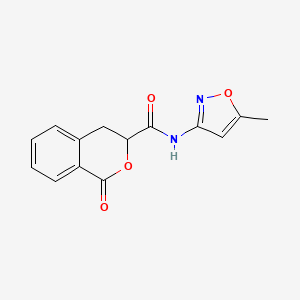
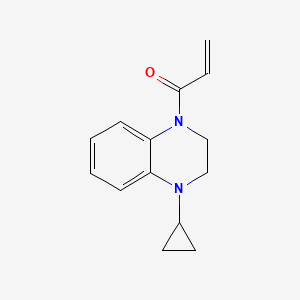
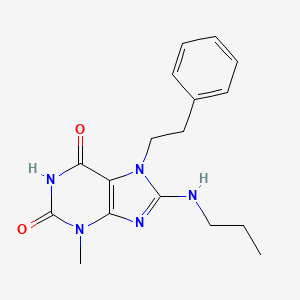
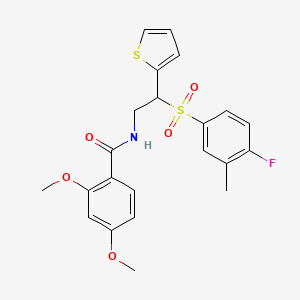
![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)
![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)
![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)

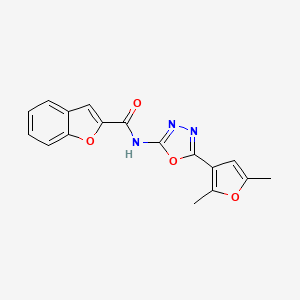
![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)
![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)
